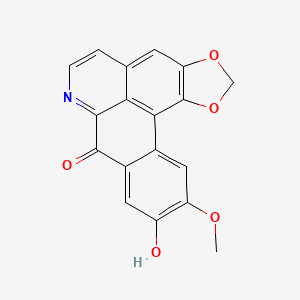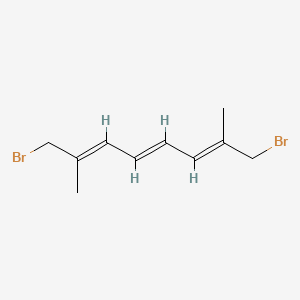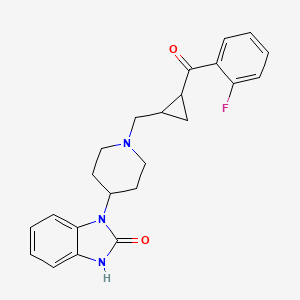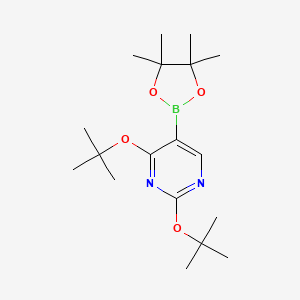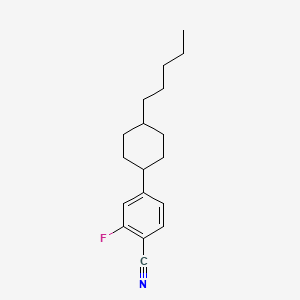
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is a chemical compound known for its unique structural properties It is characterized by the presence of a fluorine atom and a benzonitrile group attached to a cyclohexyl ring, which is further substituted with a pentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzonitrile and trans-4-pentylcyclohexanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts and Reagents: A strong base, such as sodium hydride, is used to deprotonate the alcohol group of trans-4-pentylcyclohexanol, forming an alkoxide. This alkoxide then reacts with 4-fluorobenzonitrile through a nucleophilic substitution reaction to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistent product quality.
Continuous Flow Processes: Continuous flow processes may be employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Substituted benzonitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Coupling Reactions: Biphenyl derivatives.
科学的研究の応用
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile has several scientific research applications:
Material Science: It is used in the development of liquid crystal materials for display technologies.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
作用機序
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(trans-4-propylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-butylcyclohexyl)-benzonitrile
- 2-Fluoro-4-(trans-4-hexylcyclohexyl)-benzonitrile
Uniqueness
2-Fluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group on the cyclohexyl ring influences its solubility, stability, and reactivity, making it suitable for specialized applications in material science and organic synthesis.
特性
CAS番号 |
85896-79-3 |
|---|---|
分子式 |
C18H24FN |
分子量 |
273.4 g/mol |
IUPAC名 |
2-fluoro-4-(4-pentylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C18H24FN/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-11-17(13-20)18(19)12-16/h10-12,14-15H,2-9H2,1H3 |
InChIキー |
OMMGVKXMWFSMJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


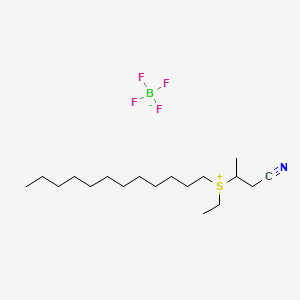
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate](/img/structure/B13410141.png)
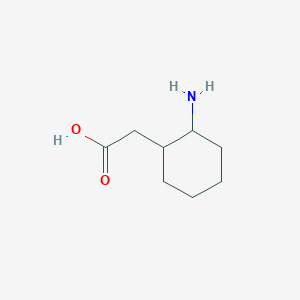
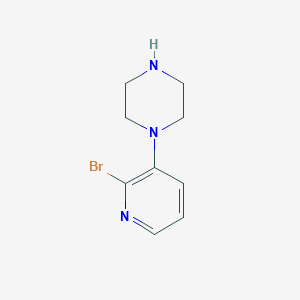
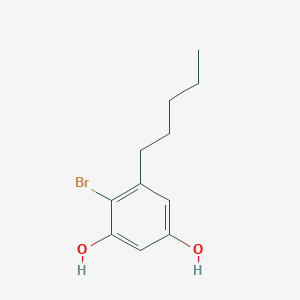
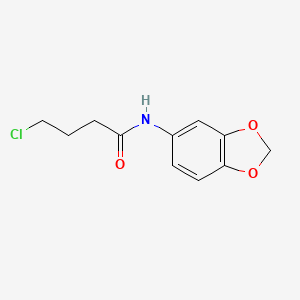
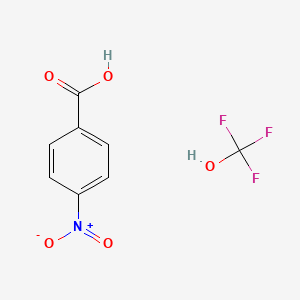
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
